molecular formula C13H11N3O3 B073396 2-[(o-Nitrophenyl)azo]-p-cresol CAS No. 1435-71-8

2-[(o-Nitrophenyl)azo]-p-cresol

Cat. No. B073396
CAS RN: 1435-71-8
M. Wt: 257.24 g/mol
InChI Key: DRPPFIRCBMBJCM-UHFFFAOYSA-N
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Description

“2-[(o-Nitrophenyl)azo]-p-cresol” is a chemical compound with the molecular formula C13H11N3O3 . It is also known as "Phenol, 4-methyl-2-[(2-nitrophenyl)azo]-" .


Synthesis Analysis

The synthesis of similar azo dyes has been reported in the literature. For instance, azo dyes having a heterocyclic framework were derived from 2-amino-5-nitrothiazole by a traditional diazo-coupling method in an acidic medium using different coupling components . Another synthesis involved the use of polystyrylsulfonyl chloride resin as a solid supported condensation reagent for the formation of esters .


Molecular Structure Analysis

The molecular structure of “2-[(o-Nitrophenyl)azo]-p-cresol” can be represented by its IUPAC Standard InChIKey: DRPPFIRCBMBJCM-CCEZHUSRSA-N . This structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

properties

IUPAC Name

4-methyl-2-[(2-nitrophenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-6-7-13(17)11(8-9)15-14-10-4-2-3-5-12(10)16(18)19/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPPFIRCBMBJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027399
Record name 4-Methyl-2-[2-(2-nitrophenyl)diazenyl]phenol
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Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(o-Nitrophenyl)azo]-p-cresol

CAS RN

1435-71-8
Record name 4-Methyl-2-[2-(2-nitrophenyl)diazenyl]phenol
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Record name 2-((o-Nitrophenyl)azo)-p-cresol
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Record name Phenol, 4-methyl-2-[2-(2-nitrophenyl)diazenyl]-
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Record name 4-Methyl-2-[2-(2-nitrophenyl)diazenyl]phenol
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Record name 2-[(o-nitrophenyl)azo]-p-cresol
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Record name 2-((O-NITROPHENYL)AZO)-P-CRESOL
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Synthesis routes and methods

Procedure details

A mixture of 2-nitroaniline (27.63 g, 0.2 mol), para-cresol (10.81 g, 0.10 mol), Hostapur® SAS93 (1.55), Triton X-100® [polyethylene(10) isooctylphenyl ether] (2.45 g) and water (100 mL) is heated to 50° C. The reaction mixture is rapidly stirred at this temperature for 15 minutes and then the rapidly stirred resultant suspension is allowed to cool to room temperature. The reaction mixture is cooled to 11° C. and a solution of sulfuric acid (11.99 g, 0.12 mol), Hostapur® SAS93 (0.51), and Triton X-100® [polyethylene(10) isooctylphenyl ether] (0.73 g) in 20 mL of water is added dropwise. To the resultant suspension is added dropwise at 9–11° C. nitrosylsulfuric acid (25.40 g, 0.2 mol, 63.51 grams of a 40% solution of nirosylsulfuric acid in sulfuric acid). Upon completion of the reaction, the aqueous phase is separated and the resultant crude product washed by decantation with water (300 mL). An analytical sample is prepared by dry-column flash chromatography (1:1 toluene:heptane eluent)(dry-column flash chromatography method reference: Leonard, J.; Lygro, B.; Procter., G. Advanced Practical Organic Chemistry 2 Ed.; Blackie Academic: London, 1995, pp 215–216).
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